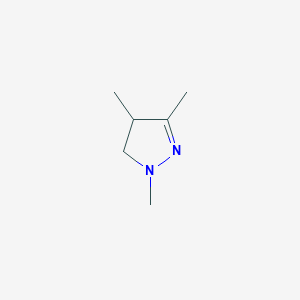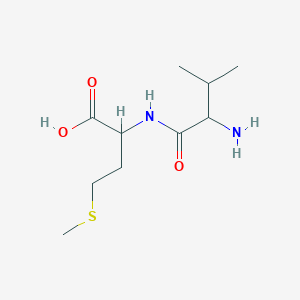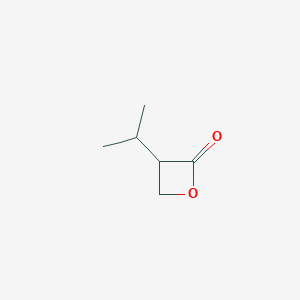
beta-Isopropyl-beta-propiolactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Isopropyl-beta-propiolactone (BIPL) is a chemical compound that has gained attention in scientific research due to its unique properties. It is a lactone derivative that is synthesized through a multistep process and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of beta-Isopropyl-beta-propiolactone is not fully understood, but it is believed to function by forming covalent bonds with amino groups in proteins and peptides. This cross-linking effect can lead to changes in the structure and function of the biomolecules, which can have downstream effects on cellular processes.
Effets Biochimiques Et Physiologiques
Beta-Isopropyl-beta-propiolactone has been found to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells. It has also been shown to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi. Additionally, beta-Isopropyl-beta-propiolactone has been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using beta-Isopropyl-beta-propiolactone in lab experiments is its ability to cross-link proteins and peptides, which can be useful in studying protein-protein interactions and protein structure. However, one limitation of using beta-Isopropyl-beta-propiolactone is its potential toxicity and the need for careful handling to ensure the safety of researchers.
Orientations Futures
There are several future directions for the use of beta-Isopropyl-beta-propiolactone in scientific research. One area of interest is its potential use in drug discovery, as it has been found to be an effective precursor for the synthesis of biologically active compounds. Additionally, further research is needed to fully understand the mechanism of action of beta-Isopropyl-beta-propiolactone and its potential applications in various fields of study, including biochemistry, pharmacology, and materials science.
Conclusion
In conclusion, beta-Isopropyl-beta-propiolactone is a complex lactone derivative that has various scientific research applications. Its unique properties, including its ability to cross-link proteins and peptides, make it a valuable tool in studying protein structure and function. Further research is needed to fully understand its mechanism of action and potential applications in drug discovery and other fields of study.
Méthodes De Synthèse
The synthesis of beta-Isopropyl-beta-propiolactone involves a multistep process that starts with the reaction of propargyl alcohol with acetic anhydride. The resulting product is then reacted with sodium hydride and isopropyl bromide to obtain the intermediate product. This intermediate product is then treated with sodium hydroxide and acetic acid to yield beta-Isopropyl-beta-propiolactone. The process of synthesizing beta-Isopropyl-beta-propiolactone is complex and requires careful attention to detail to ensure the purity of the final product.
Applications De Recherche Scientifique
Beta-Isopropyl-beta-propiolactone has various scientific research applications, including its use as a cross-linking agent for proteins, peptides, and other biomolecules. It has also been found to be an effective reagent for the synthesis of various organic compounds. Additionally, beta-Isopropyl-beta-propiolactone has been used as a precursor for the synthesis of biologically active compounds such as lactone derivatives.
Propriétés
Numéro CAS |
10359-02-1 |
|---|---|
Nom du produit |
beta-Isopropyl-beta-propiolactone |
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
3-propan-2-yloxetan-2-one |
InChI |
InChI=1S/C6H10O2/c1-4(2)5-3-8-6(5)7/h4-5H,3H2,1-2H3 |
Clé InChI |
RXDIFCRJKDATEB-UHFFFAOYSA-N |
SMILES |
CC(C)C1COC1=O |
SMILES canonique |
CC(C)C1COC1=O |
Synonymes |
beta-Isopropyl-beta-propiolactone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



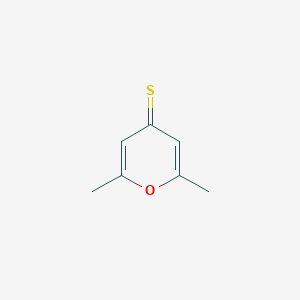
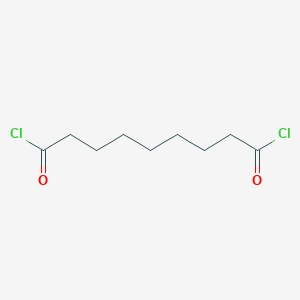
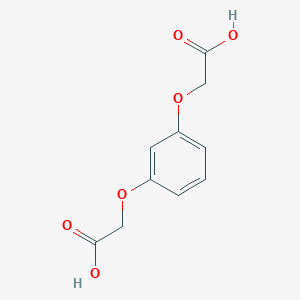
![Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester](/img/structure/B87188.png)
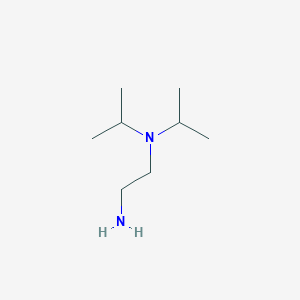
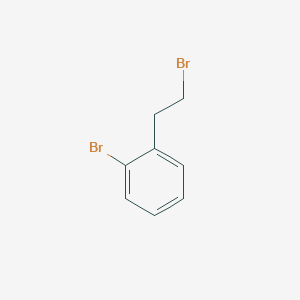
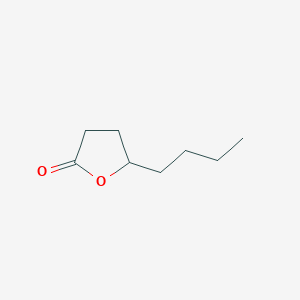
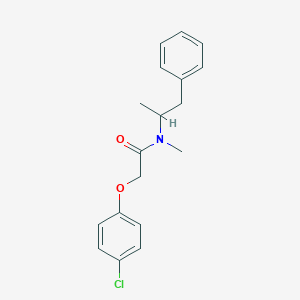
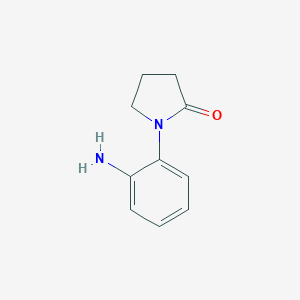
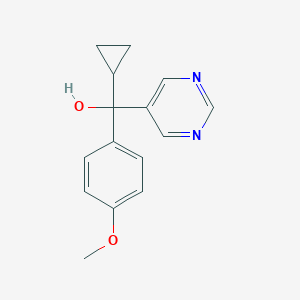
![Naphtho[2,1,8,7-klmn]xanthene](/img/structure/B87203.png)
